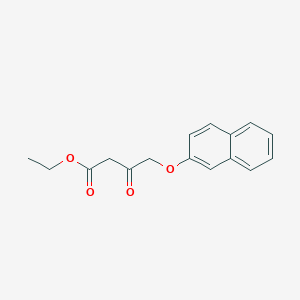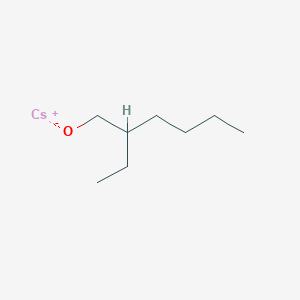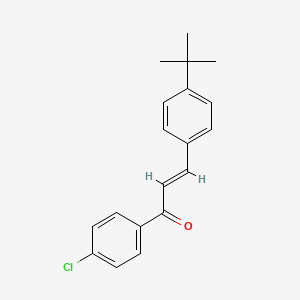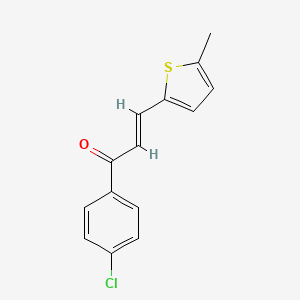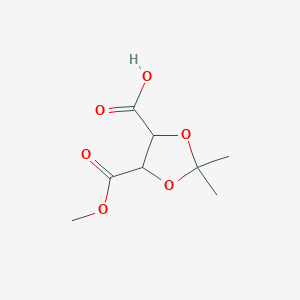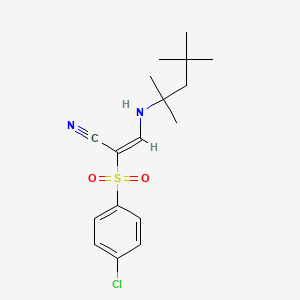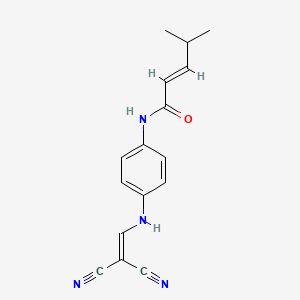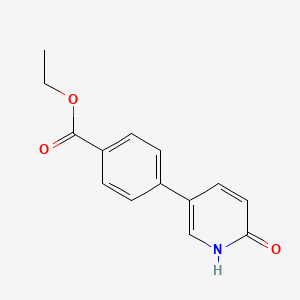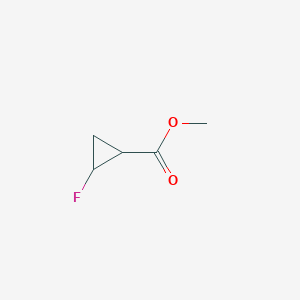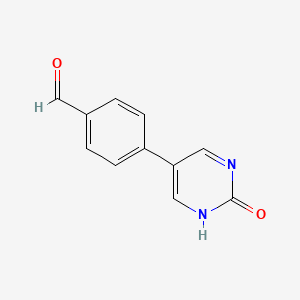
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% (5-FPHP-2-OH) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound, which consists of a five-membered ring containing nitrogen and oxygen atoms. 5-FPHP-2-OH has been extensively studied in the field of organic chemistry due to its unique structure and properties. Its high purity makes it an ideal reagent for a variety of reactions, such as the synthesis of other heterocyclic compounds. Additionally, 5-FPHP-2-OH has been studied in the fields of pharmacology, biochemistry, and physiology due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has a number of scientific research applications. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of a range of enzyme inhibitors, including those that target the enzyme cyclooxygenase-2. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been studied as a potential therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Wirkmechanismus
The mechanism of action of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. By inhibiting the activity of COX-2, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is thought to reduce inflammation and related symptoms. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to have antioxidant and neuroprotective effects, which may be due to its ability to scavenge reactive oxygen species and inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% have been studied in a variety of cell and animal models. In cell culture studies, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to inhibit the activity of COX-2, as well as a range of other enzymes involved in inflammation. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. In animal models, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to reduce inflammation, pain, and other symptoms associated with a variety of diseases. Additionally, 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has a number of advantages. It is a relatively stable compound, which makes it an ideal reagent for a variety of reactions. Additionally, it is available in a high purity, which makes it an ideal reagent for a variety of reactions. Additionally, its inhibitory effects on COX-2 make it a useful tool for studying the effects of inflammation and related diseases.
However, there are some limitations to the use of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. Its effects on the body are not fully understood, and its long-term effects are unknown. Additionally, its effects on other enzymes and pathways are not fully understood. Additionally, its effects on the body may vary depending on the dose and duration of exposure.
Zukünftige Richtungen
The potential applications of 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% are numerous and diverse. Further research is needed to fully understand its effects on the body and its potential therapeutic applications. Additionally, further research is needed to understand its effects on other enzymes and pathways. Additionally, further research is needed to understand its long-term effects and its potential side effects. Additionally, further research is needed to understand its potential interactions with other drugs and its potential for drug-drug interactions. Finally, further research is needed to optimize its synthesis, in order to make it more cost-effective and more widely available.
Eigenschaften
IUPAC Name |
4-(2-oxo-1H-pyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-7-8-1-3-9(4-2-8)10-5-12-11(15)13-6-10/h1-7H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFWOCFLHLEWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypyrimidin-5-YL)benzaldehyde | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

